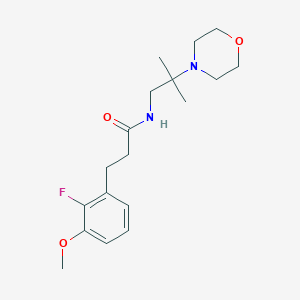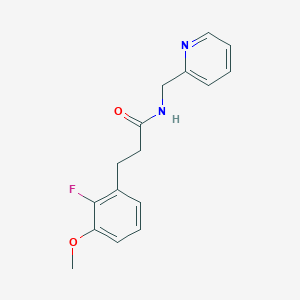
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMPP belongs to the class of compounds known as phenylpropanoids, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to modulate the activity of ion channels involved in pain signaling, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been shown to have a variety of biochemical and physiological effects in animal models. Studies have shown that 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide can reduce inflammation and pain, as well as improve cognitive function and memory. 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has several advantages for use in lab experiments. It is a well-characterized compound that can be synthesized in high yields and purity. It has also been shown to have a variety of biological activities, which makes it a valuable tool for studying various physiological processes. However, there are also limitations to using 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide. One area of research could focus on its potential as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research could focus on its potential as a treatment for chronic pain. Additionally, more research is needed to determine the safety and efficacy of 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide in humans, as well as its potential for drug development.
Synthesemethoden
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-fluoro-3-methoxybenzaldehyde with pyridine-2-carboxylic acid hydrazide to form the intermediate compound, which is then reacted with 3-bromopropionyl chloride to yield 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide. The synthesis of 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has been studied for its potential therapeutic properties in a variety of scientific research applications. One area of research has focused on 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide's ability to act as an anti-inflammatory agent. Studies have shown that 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide can inhibit the production of pro-inflammatory cytokines, which are involved in the development of many inflammatory diseases. 3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide has also been studied for its potential as an analgesic agent, as it has been shown to reduce pain in animal models.
Eigenschaften
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)-N-(pyridin-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-21-14-7-4-5-12(16(14)17)8-9-15(20)19-11-13-6-2-3-10-18-13/h2-7,10H,8-9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLYITYYAOOYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CCC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]-2H-triazole-4-carboxamide](/img/structure/B6623811.png)
![1-(6-Amino-5-chloropyrimidin-4-yl)-4-[(3-fluorophenyl)methyl]piperidin-4-ol](/img/structure/B6623816.png)

![N-[2-(2-chloro-4-fluorophenyl)propan-2-yl]-1-(2-methoxyethyl)pyrazole-3-carboxamide](/img/structure/B6623837.png)
![4-[6-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623842.png)
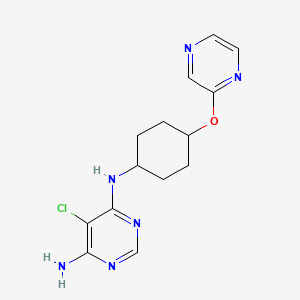
![N-[(6-methoxypyridin-2-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6623845.png)
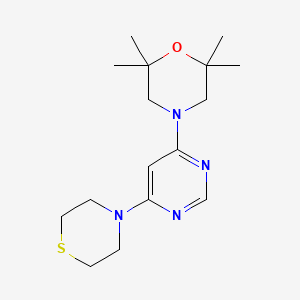
![4-(dimethylamino)-N-[[5-(morpholin-4-ylmethyl)furan-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B6623865.png)
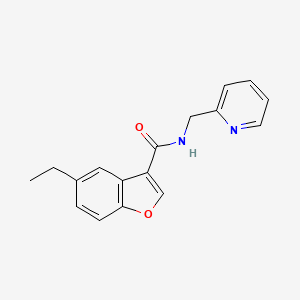
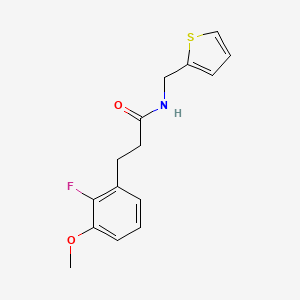

![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)
